molecular formula C18H20OS B1360539 2',3'-Dimethyl-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-72-8

2',3'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1360539
CAS RN: 898754-72-8
M. Wt: 284.4 g/mol
InChI Key: HRQSBAQDOWOVAG-UHFFFAOYSA-N
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Description

2,3'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, commonly referred to as DMTP, is an organic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid with a melting point of 101°C and a boiling point of 270°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform, and has a low solubility in water. DMTP is a synthetic compound, and its synthesis involves the condensation of 2-thiomethylphenol and isobutyl bromide in the presence of a base.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2-(Phenylthio)phenols : A study by Xu et al. (2010) demonstrates the synthesis of 2-(phenylthio)phenols from simple phenols and aromatic halides, employing a copper(I)-catalyzed process involving this compound (Xu, Jie‐Ping Wan, H. Mao, & Yuanjiang Pan, 2010).

  • Spectral Properties and Micellization : El-Daly et al. (2013) investigated the spectral properties of a similar compound, highlighting its potential use in determining the critical micelle concentration (CMC) of various micelles (El-Daly, Asiri, Salman A. Khan, & Alamry, 2013).

  • Photochemical Synthesis : Research by Kiesewetter and Margaretha (1987) involved using a similar compound in photochemical synthesis, demonstrating its utility in radical ring closure and the synthesis of specific organic compounds (Kiesewetter & Margaretha, 1987).

Applications in Organic Chemistry

  • Oxidative Nitration in Organic Synthesis : Dighe et al. (2016) explored the metal-free oxidative nitration of the α-C-H to carbonyl in propiophenones, a process in which similar compounds play a crucial role (Dighe, Mukhopadhyay, Priyanka, & Batra, 2016).

  • Synthesis of Chiral Titanium Enolates : Adam and Prechtl (1994) reported on the stereoselective oxidation of optically active titanium enolate complexes of propiophenone, where compounds like 2',3'-Dimethyl-3-(2-thiomethylphenyl)propiophenone could be relevant (Adam & Prechtl, 1994).

Photophysical Studies

  • Effect on Medium Acidity and Photostability : El-Daly et al. (2011) studied the effect of medium acidity on the photoreactivity of a compound structurally related to 2',3'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, highlighting its potential as a green-emitting laser dye (El-Daly, Asiri, Salman A. Khan, Alamry, & Hussein, 2011).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-7-6-9-16(14(13)2)17(19)12-11-15-8-4-5-10-18(15)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQSBAQDOWOVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644325
Record name 1-(2,3-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

CAS RN

898754-72-8
Record name 1-(2,3-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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